4-[(Pyridin-3-ylmethyl)thio]aniline
Overview
Description
“4-[(Pyridin-3-ylmethyl)thio]aniline” is a chemical compound with the molecular formula C12H12N2S . It has an average mass of 216.302 Da and a monoisotopic mass of 216.072113 Da .
Synthesis Analysis
The synthesis of compounds similar to “4-[(Pyridin-3-ylmethyl)thio]aniline” has been reported in several studies . For instance, a new series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were designed and synthesized based on a molecular hybridization strategy . Another study reported the efficient synthesis of symmetrical diquaternary salts by alkylation of 4-[2-(pyridin-4-yl)ethyl]pyridine or 4,4′-bipyridine, with various bromo- or chloro-acetophenone analogues .Molecular Structure Analysis
The molecular structure of “4-[(Pyridin-3-ylmethyl)thio]aniline” consists of a pyridine ring attached to an aniline group via a sulfur atom . The presence of the pyridine nucleus, along with the sulfur atom and the aniline group, gives the molecule a certain geometry, which can determine its interaction with specific proteins .Scientific Research Applications
Antiproliferative Agents
4-[(Pyridin-3-ylmethyl)thio]aniline: derivatives have been synthesized and evaluated for their potential as antiproliferative agents . These compounds have shown significant effects in inhibiting the growth of various cancer cell lines, including A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). The derivatives work by inducing apoptosis and arresting the cell cycle at the G1 phase, which is crucial for cancer treatment.
Biological Evaluation
The biological activity of these compounds extends beyond antiproliferative properties. They have been designed to have high efficacy and selectivity, aiming to improve cancer cure rates while reducing severe adverse reactions . This is achieved by targeting molecules that are critical in cancer cells but not in normal cells, thereby minimizing collateral damage to healthy tissue.
Synthesis of Fused-Ring Systems
The compound serves as a precursor for the synthesis of various fused-ring systems, which are valuable in medicinal chemistry . These systems include triazolopyridines and their derivatives, which have been synthesized through cyclization reactions. Such compounds are of interest due to their potential utility in creating new pharmacologically active molecules.
Herbicidal and Antifungal Activities
Derivatives of 4-[(Pyridin-3-ylmethyl)thio]aniline have been explored for their herbicidal and antifungal activities . These properties make them candidates for agricultural applications, where they could be used to protect crops from fungal pathogens and weeds, thereby enhancing crop yield and food security.
Neuroprotective and Antibacterial Properties
The structural motif of 4-[(Pyridin-3-ylmethyl)thio]aniline is found in compounds with neuroprotective and antibacterial activities . This highlights the compound’s versatility and potential in developing treatments for neurological disorders and bacterial infections.
Organic Light Emitting Diodes (OLEDs)
The compound’s derivatives have been used as electron-acceptor units in the synthesis of OLEDs . This application demonstrates the compound’s utility in the field of materials science, particularly in the development of advanced electronic devices.
Future Directions
The future directions for research on “4-[(Pyridin-3-ylmethyl)thio]aniline” and similar compounds could involve further exploration of their antiproliferative effects and potential applications in cancer treatment . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Mechanism of Action
Mode of Action
This could result in alterations to the biochemical reactions these enzymes are involved in, potentially leading to various downstream effects .
Biochemical Pathways
Given the targets of this compound, it is likely that it impacts pathways involving pyrophosphate hydrolysis and leukotriene synthesis .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it stays in the body .
Result of Action
Given its targets, it is likely that the compound could have a range of effects, potentially influencing processes such as energy metabolism (through its action on inorganic pyrophosphatase) and inflammation (through its action on leukotriene a-4 hydrolase) .
properties
IUPAC Name |
4-(pyridin-3-ylmethylsulfanyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8H,9,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBPOQASTKXFCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327895 | |
Record name | 4-(pyridin-3-ylmethylsulfanyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672784 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
125382-42-5 | |
Record name | 4-(pyridin-3-ylmethylsulfanyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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